2-Methoxyethyl 3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

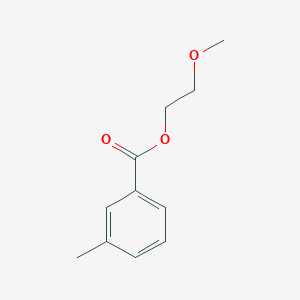

. It is characterized by a benzene ring substituted with a methoxyethyl ester group and a methyl group. This compound is part of the benzoate ester family and is known for its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-methoxyethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid . The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-methylbenzoic acid and 2-methoxyethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the product is distilled off as it forms. This method ensures a high yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 3-methylbenzoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methylbenzoic acid and 2-methoxyethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: 3-Methylbenzoic acid and 2-methoxyethanol.

Reduction: 3-Methylbenzyl alcohol.

Substitution: Various substituted derivatives of this compound depending on the substituent introduced.

Scientific Research Applications

2-Methoxyethyl 3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development due to its aromatic ester structure.

Industry: Utilized in the manufacture of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 3-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 3-methylbenzoic acid and 2-methoxyethanol. These metabolites can then interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl Benzoate: Similar ester structure but with a methyl group instead of a methoxyethyl group.

Ethyl Benzoate: Similar ester structure but with an ethyl group instead of a methoxyethyl group.

2-Methoxyethyl Benzoate: Similar ester structure but without the methyl group on the benzene ring.

Uniqueness

2-Methoxyethyl 3-methylbenzoate is unique due to the presence of both a methoxyethyl ester group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Biological Activity

2-Methoxyethyl 3-methylbenzoate, a benzoate ester, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antiproliferative, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

This compound is characterized by a methoxy group and an ethyl group attached to the benzoate structure, which may influence its biological activities.

Antioxidant Activity

Recent studies have demonstrated that compounds with methoxy and hydroxy groups exhibit significant antioxidant properties. The presence of these functional groups allows for hydrogen atom or electron donation, stabilizing free radicals. For instance, derivatives similar to this compound have shown improved antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) in various assays .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| This compound | TBD | DPPH Scavenging |

| BHT | 10 | DPPH Scavenging |

| Other Derivatives | 5-15 | ABTS Assay |

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in a concentration-dependent manner.

Case Study

In a study involving several benzoate derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 1.2 to 5.3 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific activity of this compound remains to be quantified but is expected to be within this range based on structural similarities.

Table 2: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 2.2 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of esters like this compound are noteworthy, particularly against Gram-positive bacteria. Research has indicated that similar compounds demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.

Case Study

In one investigation, derivatives of methyl benzoate were tested for their antibacterial efficacy. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 8 µM against E. faecalis, suggesting potential for therapeutic applications .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Methyl Benzoate | E. faecalis | 8 |

| Other Derivatives | S. aureus | TBD |

| This compound | TBD | TBD |

Properties

CAS No. |

5448-53-3 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methoxyethyl 3-methylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-9-4-3-5-10(8-9)11(12)14-7-6-13-2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

XQEGCLXAOFSBBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCCOC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.